molecular formula C36H37O18+ B1261051 Pelargonidin 3-glucoside 5-caffeoylglucoside

Pelargonidin 3-glucoside 5-caffeoylglucoside

カタログ番号: B1261051
分子量: 757.7 g/mol
InChIキー: XVAALFVCJHPAIQ-AQAMAIGXSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pelargonidin 3-glucoside 5-caffeoylglucoside is an anthocyanidin glycoside.

科学的研究の応用

Pharmacological Effects and Therapeutic Properties

Pelargonidin 3-glucoside 5-caffeoylglucoside, as part of the wider family of polyphenols, has been extensively studied for its pharmacological effects. These compounds, including Polydatin and Chlorogenic Acid, are known for their diverse pharmacological activities. Polydatin, for example, has been researched for its cardiovascular effects, neuroprotection, anti-inflammatory and immunoregulatory effects, anti-oxidation, anti-tumor properties, and protection of the liver and lungs (Du, Peng, & Zhang, 2013). Similarly, Chlorogenic Acid is recognized for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and its role as a central nervous system (CNS) stimulator (Naveed et al., 2018).

Bio-protective Effects

Further research into compounds similar to this compound, like Glucosinolates, reveals significant bio-protective effects. These compounds exhibit diverse biological activities, including antifungal, antibacterial, bioherbicidal, antioxidant, antimutagenic, and anticarcinogenic properties. These findings underscore the therapeutic potential of these phytochemicals in a range of applications (Vig, Rampal, Thind, & Arora, 2009).

Therapeutic Potential Beyond Traditional Use

Exploring the therapeutic potential of compounds like this compound also involves understanding the broad applications of related compounds. For instance, the study of Glucagon-like peptide-1 (GLP-1) and its analogs reveals applications beyond traditional diabetes and obesity treatments. GLP-1 analogs have shown promise in improving emotional well-being in Parkinson’s Disease, enhancing brain glucose metabolism in Alzheimer’s disease, aiding in depression treatment, and even playing a role in treating chemical dependency (Laurindo et al., 2022).

特性

分子式

C36H37O18+

分子量

757.7 g/mol

IUPAC名

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)36(53-25)52-24-12-19-22(50-34(24)16-3-5-17(38)6-4-16)10-18(39)11-23(19)51-35-33(48)31(46)29(44)26(54-35)14-49-27(42)8-2-15-1-7-20(40)21(41)9-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1

InChIキー

XVAALFVCJHPAIQ-AQAMAIGXSA-O

異性体SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

正規SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。